1-Methyl-L-histidine dihydrochloride
Overview
Description
1-Methyl-L-histidine dihydrochloride is a derivative of the amino acid histidine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Mechanism of Action
Target of Action
The primary target of 1-Methyl-L-histidine dihydrochloride is Actin, alpha skeletal muscle . Actins are highly conserved proteins that are involved in various types of cell motility and are ubiquitously expressed in all eukaryotic cells .
Mode of Action
It is known to interact with its target, actin, alpha skeletal muscle . The specific nature of this interaction and the resulting changes are yet to be elucidated.
Biochemical Pathways
This compound is involved in the Histidine Metabolism pathway . This pathway is crucial for the breakdown and utilization of histidine, an essential amino acid. The downstream effects of this pathway are diverse and can influence various physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the activity of many biochemical compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-L-histidine dihydrochloride can be synthesized through the methylation of L-histidine. The process involves the reaction of L-histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-L-histidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring in this compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-L-histidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a marker for muscle protein breakdown.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
L-Histidine: The parent compound from which 1-Methyl-L-histidine dihydrochloride is derived.
L-Histidine Methyl Ester Dihydrochloride: Another derivative of histidine with similar properties.
L-Histidinium Hydrochloride Monohydrate: A related compound used in similar applications.
Uniqueness: this compound is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification allows it to be used in specialized research applications where other histidine derivatives may not be suitable.
Properties
IUPAC Name |
(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFJZGWWJHNW-ILKKLZGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655129 | |
Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69614-06-8 | |
Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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